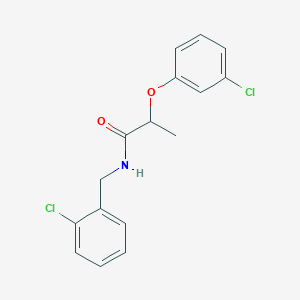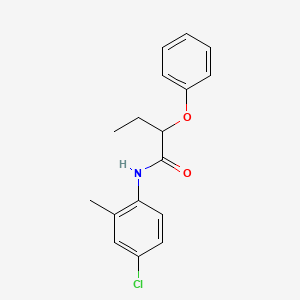
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide
Overview
Description
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. CCPA is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide has been used in various scientific research studies to investigate the function of the A1 adenosine receptor and its role in various physiological and pathological processes. This compound has been shown to have neuroprotective effects in ischemic stroke, reduce inflammation in arthritis, and improve cardiac function in heart failure. This compound has also been used to study the effects of adenosine receptor agonists on sleep, pain, and cognition.
Mechanism of Action
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide acts as a selective agonist of the A1 adenosine receptor, which is coupled to Gi/o proteins and inhibits adenylate cyclase activity. Activation of the A1 adenosine receptor leads to the inhibition of neurotransmitter release and the modulation of ion channel activity, resulting in various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, protecting against ischemic injury, improving cardiac function, and modulating sleep, pain, and cognition. This compound has also been shown to have anticonvulsant and antinociceptive effects in animal models.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide has several advantages for lab experiments, including its selective agonism of the A1 adenosine receptor, its well-characterized mechanism of action, and its ability to modulate various physiological and pathological processes. However, this compound also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide, including investigating its effects on other physiological and pathological processes, developing more potent and selective A1 adenosine receptor agonists, and exploring its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and its potential for clinical use.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(21-14-7-4-6-13(17)9-14)16(20)19-10-12-5-2-3-8-15(12)18/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPPCURCUVGFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate](/img/structure/B4075674.png)
![7-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075684.png)
![1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075690.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4075699.png)

![1-[3-(3-bromophenoxy)propyl]piperazine oxalate](/img/structure/B4075706.png)
![4-(benzyloxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075712.png)
![N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4075720.png)


methanone](/img/structure/B4075772.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4075776.png)
![N-cyclohexyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075779.png)
![ethyl 4-{2-[(2-{[(3-methoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4075783.png)